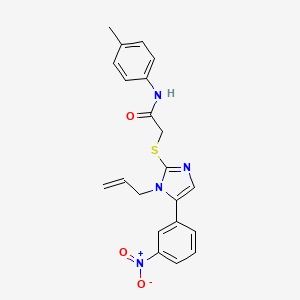

![molecular formula C13H21NO4 B2692764 5-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 2167467-26-5](/img/structure/B2692764.png)

5-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

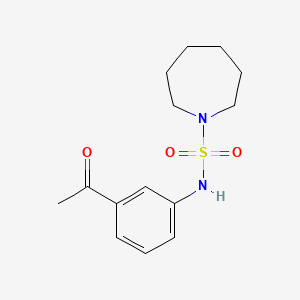

“5-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid” is a chemical compound with the molecular formula C13H21NO4 . It is a solid substance at 20 degrees Celsius . The compound appears as a white to light yellow powder or crystal .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation: CC©©OC(=O)NC12CCCC(C1)(C2)C(=O)O . This notation provides a way to represent the structure using ASCII strings. For a more detailed structural analysis, a 3D molecular model or X-ray crystallography study would be helpful.

Physical And Chemical Properties Analysis

This compound has a molecular weight of 255.31 . It is a solid at 20 degrees Celsius and should be stored under inert gas . It is air sensitive .

Wissenschaftliche Forschungsanwendungen

Synthesis of Stereoisomers

Researchers have developed methods to synthesize all four stereoisomers of closely related compounds, such as 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. This advancement significantly shortens previous synthesis processes for these unnatural amino acids. Adjustments in reaction conditions allow for the selective synthesis of either cis or trans acids, with optical resolution achieved through diastereomeric salt formation or chromatography on a chiral stationary phase. This work elucidates cis selectivity in the initial synthesis steps through ab initio calculations (Bakonyi et al., 2013).

Polymer Science

Alicyclic polymers, synthesized from compounds such as 2-methylpropylbicyclo[2.2.1]hept-5-ene-2-carboxylate, have been designed for use as 193 nm photoresist materials. These resins, created through cycloaliphatic co- and terpolymers, exhibit solubility in common organic solvents and varying glass transition temperatures. The synthesis leverages techniques like free radical, Pd(II)-catalyzed addition, and ring-opening metathesis polymerization (Okoroanyanwu et al., 1998).

Bioactive Compound Synthesis

Research into conformationally constrained 7-azabicyclo[2.2.1]heptane amino acids has led to the synthesis of glutamic acid analogues from L-serine, aiming at generating peptidomimetics for biochemical studies. This work showcases innovative approaches to creating bioactive compounds, providing valuable insights into the synthesis and potential applications of these molecules (Hart & Rapoport, 1999).

Efficient Catalysis

N-tert-Butoxycarbonylation of amines has been enhanced by using H3PW12O40 as a heterogeneous and recyclable catalyst, demonstrating efficiency and environmental friendliness in the process. This methodology stands out for its rapid reaction times and chemoselectivity, making it significant for the production of N-Boc-protected amino acids and derivatives (Heydari et al., 2007).

Safety and Hazards

The compound is known to cause skin irritation and serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye irritation persists . If the compound comes into contact with the skin, it should be washed off with plenty of soap and water . Contaminated clothing should be removed and washed before reuse .

Eigenschaften

IUPAC Name |

5-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-10-6-7-4-8(10)5-9(7)11(15)16/h7-10H,4-6H2,1-3H3,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVUZWNAUSJSOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC2CC1CC2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-nitro-N-[(oxolan-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2692681.png)

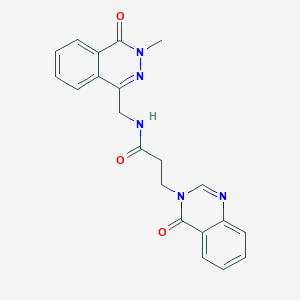

![(3r,5r,7r)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)adamantane-1-carboxamide](/img/structure/B2692686.png)

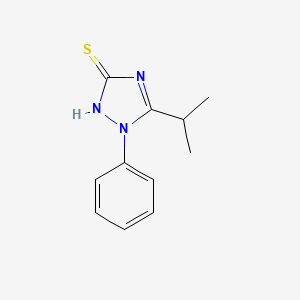

![Tert-butyl 2-[4-(aminomethyl)oxan-4-yl]acetate](/img/structure/B2692687.png)

![2-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2692689.png)

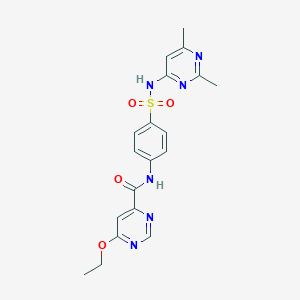

![5-acetyl-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2692691.png)

![3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B2692692.png)

![(2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B2692696.png)

![2-[(4-Aminophenyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2692703.png)